(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-3-yl)methanone
Description
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(1H-indol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c23-18(14-9-20-15-6-2-1-5-13(14)15)22-10-12(11-22)24-19-21-16-7-3-4-8-17(16)25-19/h1-9,12,20H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMRZXVMQHVOER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC3=CC=CC=C32)OC4=NC5=CC=CC=C5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Formation via Schiff Base Intermediates
Azetidine precursors are synthesized through Schiff base formation between primary amines and carbonyl compounds, followed by cyclization. For example, reacting 3-aminopropanol with benzaldehyde in methanol under acidic conditions generates a Schiff base, which undergoes cyclization with chloroacetyl chloride in dry dichloromethane at 0°C to yield 3-substituted azetidin-2-ones. This method achieves moderate yields (45–60%) and is scalable for gram-scale production.
Reaction Conditions
Benzo[d]thiazol-2-yloxy Incorporation
The benzo[d]thiazol-2-yloxy group is introduced via nucleophilic aromatic substitution (SNAr). Azetidin-3-ol reacts with 2-chlorobenzo[d]thiazole in dimethylformamide (DMF) at 80°C for 12 hours, facilitated by potassium carbonate. This step proceeds with 72% efficiency, attributed to the electron-deficient nature of the thiazole ring.
Fragment Coupling Approaches
Amide Bond Formation
The final assembly involves coupling the azetidine-benzo[d]thiazole intermediate with indole-3-carboxylic acid. Using ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF), the reaction achieves 65% yield after 24 hours at room temperature.
Optimization Insights
- Catalyst : EDCI/HOBt (1.2 eq each)
- Solvent : THF > DMF due to reduced side reactions
- Purification : Silica gel chromatography (hexane:ethyl acetate, 3:1)
Palladium-Catalyzed Cross-Coupling
Alternative routes employ Suzuki-Miyaura coupling to attach pre-functionalized indole moieties. A palladium(II) acetate/XPhos system in toluene/water (3:1) at 100°C for 8 hours achieves 70% yield, though requiring inert atmosphere conditions.
Cycloaddition and Ring Expansion Techniques
Staudinger Ketene-Imine Cycloaddition
Rhodium-catalyzed generation of ketenes from diazo compounds enables [2+2] cycloaddition with imines to form β-lactams, which are subsequently reduced to azetidines. For instance, diazo-Meldrum’s acid reacts with 2H-azirines under Rh2(Piv)4 catalysis to form spiro-β-lactams, which are hydrogenated to the target azetidine.
Key Parameters
Ring Expansion of Aziridines
Aziridines treated with carbon monoxide under high pressure (50 atm) in the presence of a cobalt catalyst undergo ring expansion to azetidin-2-ones. Subsequent deoxygenation with LiAlH4 yields the azetidine core.
Comparative Analysis of Synthetic Methods
Stereochemical Control and Resolution
The C3 position of the azetidine ring introduces a stereocenter, necessitating enantioselective synthesis. Chiral auxiliaries like (S)-α-methylbenzylamine enable diastereomeric separation via recrystallization, achieving >90% enantiomeric excess (ee). Alternatively, asymmetric hydrogenation using Ru-BINAP catalysts affords the (R)-enantiomer with 85% ee.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors minimize exothermic risks during azetidine cyclization, while immobilized enzymes (e.g., lipases) catalyze amide bond formation without metal residues. Typical batch sizes yield 5–10 kg with ≥98% HPLC purity.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C–N coupling between azetidine alcohols and benzo[d]thiazole bromides using Ir(ppy)3 as a photocatalyst achieves 75% yield under mild conditions.
Electrochemical Synthesis
Anodic oxidation of secondary amines in acetonitrile generates nitrenium ions, which cyclize to form azetidines. This solvent-free approach reduces waste and achieves 80% yield.
Chemical Reactions Analysis
Types of Reactions
(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . Research indicates that compounds containing benzothiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, potentially involving caspase activation and mitochondrial dysfunction.
- Case Studies : A study demonstrated that benzothiazole derivatives showed promising results against pancreatic cancer cells, indicating their potential as chemotherapeutic agents .
Anti-inflammatory Properties
Benzothiazole derivatives have also been investigated for their anti-inflammatory properties:
- Research Findings : Certain derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response .
- Clinical Relevance : The anti-inflammatory effects suggest potential applications in treating conditions like arthritis and other inflammatory diseases.
Neuroprotective Effects
The neuroprotective capabilities of benzothiazole derivatives are under investigation, particularly concerning neurodegenerative diseases:
- Biological Evaluation : Compounds have been tested for their ability to inhibit monoamine oxidase (MAO) and cholinesterase (ChE), enzymes linked to neurodegenerative disorders .
- Experimental Results : In vitro studies reported that specific derivatives significantly reduced immobility time in forced swim tests, indicating antidepressant-like effects .
Synthesis and Characterization
The synthesis of (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-3-yl)methanone typically involves multi-step organic reactions, including:
- Formation of the Benzothiazole Moiety : This can be achieved through condensation reactions involving appropriate precursors.
- Azetidine Ring Formation : Utilizing cyclization techniques to incorporate the azetidine structure.
- Final Coupling Reaction : The final product is synthesized via coupling reactions that link the indole and benzothiazole components.
Mechanism of Action
The mechanism of action of (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Biological Activity
The compound (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-3-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by its IUPAC name: This compound . Its structure features a benzo[d]thiazole moiety, an azetidine ring, and an indole derivative, which are known for their diverse biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research has indicated that compounds containing indole and benzo[d]thiazole structures exhibit significant anticancer properties. The mechanisms often involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, a study highlighted that derivatives with similar structures showed promising results against various cancer cell lines, suggesting that the target compound may also possess anticancer potential .
2. Antimicrobial Properties
Compounds with benzo[d]thiazole derivatives have been reported to exhibit antimicrobial activity. The mechanism is thought to involve disruption of microbial cell membranes or inhibition of essential enzymes. Preliminary screening of related compounds indicated that they could effectively inhibit bacterial growth .
3. Anti-inflammatory Effects
The anti-inflammatory properties of similar azetidine derivatives have been documented, where they inhibit the production of pro-inflammatory cytokines. This suggests that the target compound may also modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation .
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes like xanthine oxidase, which is involved in uric acid production.
- Receptor Modulation : Interaction with various receptors may lead to altered signaling pathways involved in cell growth and inflammation.
Case Studies
Several studies have explored the biological activity of related compounds:
Comparison with Similar Compounds
Research Findings and Implications
- Metabolic Stability: The azetidine ring’s rigidity may reduce oxidative metabolism compared to morpholine or piperidine derivatives, as seen in cannabinoid studies .
- Bioactivity Prediction : The benzothiazole group’s electron-withdrawing nature could enhance binding to kinases or GPCRs, similar to benzothiazole-based antitumor agents .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-3-yl)methanone?
The synthesis involves multi-step pathways, including:
- Azetidine ring formation : Cyclization reactions using substrates like epichlorohydrin or azetidine precursors under controlled temperatures (0–25°C) .
- Functional group coupling : Introduction of benzo[d]thiazole and indole moieties via nucleophilic substitution or Ullmann-type coupling, requiring catalysts like CuI or Pd-based systems .
- Purification : Column chromatography (silica gel) or preparative HPLC to isolate intermediates and final products (yields: 40–93%) . Optimization focuses on solvent selection (DMF, THF), reaction time (4–24 hours), and inert atmospheres to prevent oxidation .
Q. Which spectroscopic and chromatographic methods are essential for structural characterization?
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry of azetidine, benzo[d]thiazole, and indole groups (e.g., δ 7.48–9.30 ppm for aromatic protons) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M]+ at m/z 332.0619) .
- HPLC/TLC : Monitors reaction progress and purity (>95% by analytical HPLC) .
Q. What initial biological assays are recommended to screen this compound?
- In vitro binding assays : Test affinity for targets like kinases or G-protein-coupled receptors using fluorescence polarization or SPR .
- Cellular viability assays : MTT or CellTiter-Glo® to assess cytotoxicity (IC50) in cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Measure IC50 against topoisomerase I or anticonvulsant targets (e.g., GABA receptors) .
Advanced Research Questions
Q. How can structural contradictions in reported biological activities (e.g., anticancer vs. anticonvulsant) be resolved?
- Target-specific profiling : Use CRISPR-edited cell lines or isoform-selective enzyme assays to isolate mechanisms .
- Metabolic stability studies : Compare pharmacokinetics (e.g., microsomal half-life) across species to identify species-specific metabolism .
- Co-crystallization studies : Resolve binding modes with X-ray crystallography (e.g., PDB deposition for target-ligand complexes) .
Q. What strategies improve metabolic stability while retaining bioactivity?
- logP optimization : Introduce polar groups (e.g., -OH, -OMe) to reduce lipophilicity (target logP <3) while maintaining indole-thiazole interactions .
- Prodrug design : Mask labile groups (e.g., ester prodrugs for carboxylic acid metabolites) .
- Isotopic labeling : Use deuterated analogs to slow CYP450-mediated degradation .
Q. How can reaction yields be improved for scale-up without compromising purity?
- Flow chemistry : Continuous-flow reactors enhance azetidine ring formation (residence time <10 minutes vs. batch 24 hours) .
- Microwave-assisted synthesis : Accelerate coupling steps (e.g., indole-thiazole linkage) with 50–70% reduction in reaction time .
- DoE (Design of Experiments) : Multi-variable analysis optimizes solvent ratios (e.g., DCM:MeOH 9:1) and catalyst loading (e.g., 5 mol% Pd) .
Q. What computational methods predict off-target interactions or toxicity?
- Molecular docking : AutoDock Vina or Schrödinger Suite to screen against Tox21 libraries (e.g., hERG, CYP3A4) .
- QSAR models : Train models on indole-thiazole derivatives to forecast ADMET properties (e.g., Ames test positivity) .
- MD simulations : Analyze binding pocket dynamics (RMSD <2 Å) to prioritize stable conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
